molecular formula C19H28O3 B1662675 5alpha-Androstane-3,11-dione, 17beta-hydroxy- CAS No. 32694-37-4

5alpha-Androstane-3,11-dione, 17beta-hydroxy-

Cat. No. B1662675
CAS RN: 32694-37-4
M. Wt: 304.4 g/mol
InChI Key: RSQKILYTRHKUIJ-HZGXJFKTSA-N
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Description

“5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is a 3-oxo-5alpha-steroid . It is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is also known as 5α-androstane-3β,17β-diol .


Molecular Structure Analysis

The molecular formula of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is C19H28O3 . The IUPAC name is (3 S ,5 S ,8 S ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1 H -cyclopenta [a]phenanthrene-11,17-dione .


Chemical Reactions Analysis

Androstanedione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity . In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .


Physical And Chemical Properties Analysis

The molecular weight of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” is 304.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 304.20384475 g/mol .

Scientific Research Applications

Metabolism and Biochemical Transformations

5alpha-Androstane-3,11-dione, 17beta-hydroxy and its related compounds have been extensively studied for their metabolism and biochemical transformations. Studies have shown various metabolic pathways and transformations of steroids similar to 5alpha-Androstane-3,11-dione, 17beta-hydroxy. For example, Kohler et al. (2007) explored the metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, identifying various phase-I and phase-II metabolites, including several hydroxylated and reduced forms of androstane derivatives (Kohler, Parr, Opfermann, Thevis, Schlörer, Marner, & Schänzer, 2007). Similar metabolic transformations were observed in other studies, such as the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana, which produced various hydroxylated and reduced metabolites (Xiong, Wei, Chen, Chen, Xu, Qiu, Liang, & Hu, 2006).

Steroidogenesis and Enzymatic Activities

Research has also focused on the role of 5alpha-Androstane-3,11-dione, 17beta-hydroxy in steroidogenesis and the activity of various enzymes involved in steroid metabolism. For instance, the study of steroidogenesis in rat Leydig cells highlighted the activities of different hydroxysteroid dehydrogenases in the metabolism of steroids, including androstane derivatives (Wiebe, 1978). The involvement of multiple biotransformation processes in the metabolic elimination of steroids, including testosterone and its androstane derivatives, was further explored by Parks and LeBlanc (1998), demonstrating the complex metabolic pathways involved (Parks & LeBlanc, 1998).

Novel Syntheses and Applications

Researchers have also been developing new methods for synthesizing derivatives of 5alpha-Androstane-3,11-dione, 17beta-hydroxy for various applications. For example, Zhang and Qiu (2006) described an efficient synthesis method for 5alpha-Androst-1-ene-3,17-dione, showcasing the potential for creating novel compounds for scientific study (Zhang & Qiu, 2006).

Microbial and Biological Transformations

The microbial transformation of steroids, including compounds structurally related to 5alpha-Androstane-3,11-dione, 17beta-hydroxy, has been another area of interest. Schaaf and Dettner (1998) investigated the transformation of steroids by Bacillus strains, highlighting the versatility of microbial systems in altering steroid structures (Schaaf & Dettner, 1998).

Future Directions

Future research could focus on the role of “5alpha-Androstane-3,11-dione, 17beta-hydroxy-” in the regulation of the hypothalamo-pituitary–adrenal axis . Moreover, its potential antiproliferative effects against prostate cancer cells could be further investigated .

properties

IUPAC Name

(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQKILYTRHKUIJ-HZGXJFKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043344
Record name 11-Ketodihydrotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Ketodihydrotestosterone

CAS RN

32694-37-4
Record name 11-Ketodihydrotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Ketodihydrotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETODIHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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